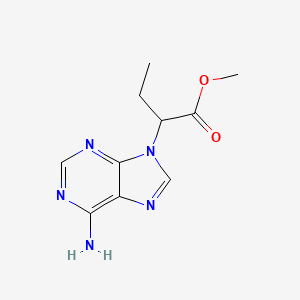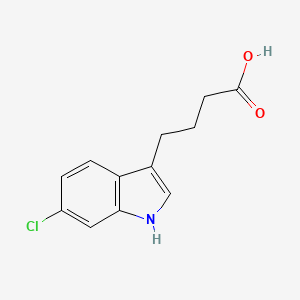
4-(6-chloro-1H-indol-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-chloro-1H-indol-3-yl)butanoic acid is a chemical compound that belongs to the indole family. Indoles are aromatic heterocyclic organic compounds that are widely found in nature, particularly in plants and microorganisms. The compound is characterized by the presence of a chloro-substituted indole ring attached to a butanoic acid chain. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-(6-chloro-1H-indol-3-yl)butanoic acid typically involves several steps. One common method starts with the reaction of 6-chloroindole with butanoic acid derivatives. The process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained. For instance, the reaction might involve refluxing the starting materials in the presence of a strong acid catalyst like sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
4-(6-chloro-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the butanoic acid chain.
Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(6-chloro-1H-indol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a plant hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 4-(6-chloro-1H-indol-3-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may act as a precursor to other bioactive compounds, influencing various biochemical processes . Further research is needed to elucidate the detailed mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-(6-chloro-1H-indol-3-yl)butanoic acid can be compared with other indole derivatives, such as indole-3-butyric acid and indole-3-acetic acid. These compounds share a similar indole core but differ in their substituents and side chains. The presence of the chloro group in this compound imparts unique chemical properties, making it distinct from its analogs . Similar compounds include:
- Indole-3-butyric acid
- Indole-3-acetic acid
- 4-(1H-indol-3-yl)butanoic acid
Eigenschaften
Molekularformel |
C12H12ClNO2 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
4-(6-chloro-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H12ClNO2/c13-9-4-5-10-8(2-1-3-12(15)16)7-14-11(10)6-9/h4-7,14H,1-3H2,(H,15,16) |
InChI-Schlüssel |
YPPAOBZQRAAQKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC=C2CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


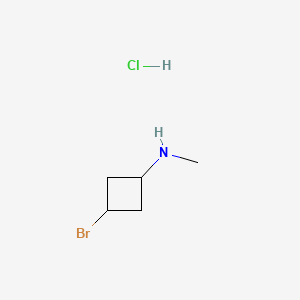

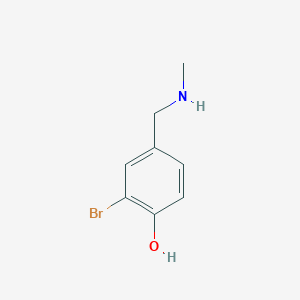
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
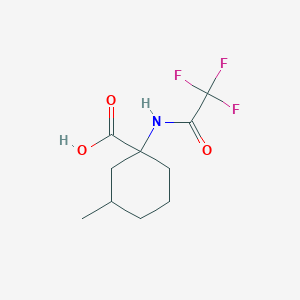
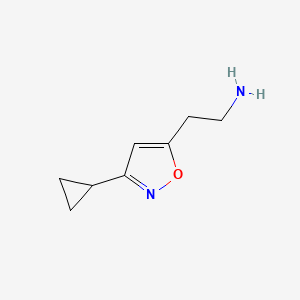
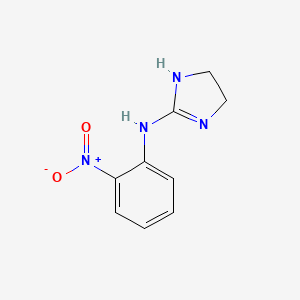
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
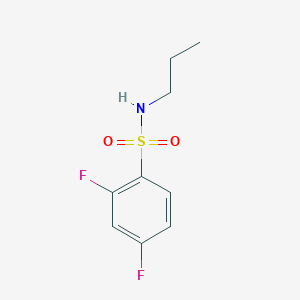
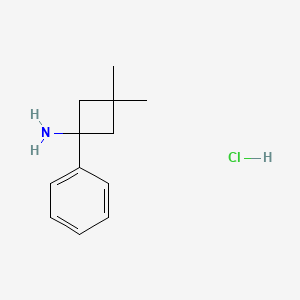
![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
